amino}-3-(1H-indol-3-yl)propanoic acid CAS No. 1452574-00-3](/img/structure/B2433881.png)
2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(1H-indol-3-yl)propanoic acid
Overview
Description
2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(1H-indol-3-yl)propanoic acid: is a synthetic derivative of the amino acid tryptophan. It is commonly used in biochemical research, particularly in the field of proteomics. The compound has a molecular formula of C₁₇H₂₂N₂O₄ and a molecular weight of 318.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(1H-indol-3-yl)propanoic acid is synthesized through a series of chemical reactions involving the protection of the amino group, methylation, and subsequent deprotection. The process typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using a tert-butoxycarbonyl (Boc) group.
Methylation: The protected tryptophan undergoes methylation at the alpha position.
Deprotection: The Boc group is removed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Synthetic Routes
The synthesis of 2-{(tert-butoxy)carbonylamino}-3-(1H-indol-3-yl)propanoic acid typically involves several key steps:
- Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
- Ester Formation : The carboxylic acid group undergoes esterification with methanol, often using sulfuric acid or hydrochloric acid as a catalyst.
- Indole Ring Introduction : The indole ring is introduced through a coupling reaction, employing reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
These synthetic strategies allow for the production of this compound in both laboratory and industrial settings, utilizing continuous flow reactors to enhance yield and purity.
Research has indicated that this compound exhibits potential biological activities, particularly in the realm of medicinal chemistry:
- Anticancer Activity : Studies have shown that derivatives of similar structures can exhibit significant antiproliferative effects against various cancer cell lines, such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .
- Role as a Prodrug : The compound may function as a prodrug, which is metabolized into active forms that interact with biological pathways, enhancing therapeutic efficacy.
Applications in Medicinal Chemistry
The applications of 2-{(tert-butoxy)carbonylamino}-3-(1H-indol-3-yl)propanoic acid can be categorized into several areas:
- Peptide Synthesis : Due to its stability and the presence of a Boc protecting group, this compound is widely used in peptide synthesis protocols.
- Drug Development : Its structural features make it a candidate for developing new pharmaceuticals targeting specific biological pathways.
- Biological Research : The compound serves as a building block for synthesizing more complex molecules used in biological studies.
Case Study 1: Antiproliferative Activity
A series of compounds derived from similar amino acids were synthesized and tested for their anticancer properties against human cancer cell lines. The results indicated that certain derivatives exhibited promising activity with low micromolar IC50 values, suggesting potential for further development into therapeutic agents .
Case Study 2: Synthesis Optimization
Recent advancements in synthetic methodologies have focused on optimizing the synthesis of this compound using continuous flow techniques, which have demonstrated improved yields and reduced reaction times compared to traditional batch methods .
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include modulation of enzyme activity, alteration of protein conformation, and interference with metabolic processes .
Comparison with Similar Compounds
Nalpha-methyl-DL-tryptophan: Similar in structure but lacks the Boc protection group.
DL-tryptophan: The parent compound without methylation or Boc protection.
Boc-DL-tryptophan: Similar but without the alpha-methyl group.
Uniqueness: 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of Boc protection and alpha-methylation. This makes it particularly useful in studying the effects of these modifications on the biological activity of tryptophan derivatives. The compound’s stability and reactivity are also distinct, making it a valuable tool in various research applications .
Biological Activity
2-{(tert-butoxy)carbonylamino}-3-(1H-indol-3-yl)propanoic acid, also known as (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-indol-3-yl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₇H₂₂N₂O₄
- Molecular Weight : 318.4 g/mol
- CAS Number : 109927-44-8
- PubChem CID : 13821419
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in critical physiological processes. Notably, it has shown potential in the following areas:
- Antimicrobial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have indicated minimum inhibitory concentrations (MICs) in the micromolar range, suggesting effectiveness against antibiotic-resistant strains .
- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells. It appears to modulate signaling pathways associated with cell survival and death, particularly through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
In Vitro Studies
A study conducted on various cancer cell lines revealed that 2-{(tert-butoxy)carbonylamino}-3-(1H-indol-3-yl)propanoic acid significantly reduced cell viability in a dose-dependent manner. The IC₅₀ values varied across different cell lines, indicating selective cytotoxicity:
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 10 |
A549 (Lung Cancer) | 20 |
Case Studies
In a clinical context, a case study involving patients with metastatic cancer highlighted the compound's potential when used in combination therapies. Patients receiving this compound alongside standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19(4)14(15(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQCIKDAEIMMEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141408-33-5 | |
Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(1H-indol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.